molecular formula C7H4BrN5 B12989009 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

Cat. No.: B12989009
M. Wt: 238.04 g/mol
InChI Key: WFKRKOJIGRGHLX-UHFFFAOYSA-N
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Description

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is a heterocyclic compound featuring a fused pyrrolo-triazine core substituted with amino (-NH₂), bromo (-Br), and cyano (-CN) groups at positions 4, 7, and 5, respectively. This compound belongs to the azolo[1,2,4]triazine family, which is notable for its antiviral and kinase-inhibitory activities . Its synthesis typically involves bromination of precursor molecules using agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF), achieving yields up to 88% . The structural and electronic properties imparted by its substituents make it a candidate for medicinal chemistry applications, particularly in targeting viral enzymes or tyrosine kinases .

Properties

Molecular Formula

C7H4BrN5

Molecular Weight

238.04 g/mol

IUPAC Name

4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

InChI

InChI=1S/C7H4BrN5/c8-5-1-4(2-9)6-7(10)11-3-12-13(5)6/h1,3H,(H2,10,11,12)

InChI Key

WFKRKOJIGRGHLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1C#N)C(=NC=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine with a nitrile source under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and cyclized compounds, which can be further utilized in different applications .

Scientific Research Applications

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s activity and physicochemical properties are influenced by its halogen substituent (Br), amino group, and cyano moiety. Below is a comparative analysis with structurally related analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield/Notes Reference
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile 4-NH₂, 7-Br, 5-CN C₇H₄BrN₅ ~264.0 (estimated) Antiviral/kinase inhibitor candidate 88% yield via NBS bromination
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile 4-Cl, 5-CN C₇H₃ClN₄ 178.58 Simpler halogen analog; lower steric bulk Commercial availability
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine 4-NH₂, 7-I C₆H₄IN₅ ~297.0 (estimated) Larger halogen; potential radiopharmaceutical use Requires iodine-specific agents
Remdesivir (Pyrrolo[2,1-f][1,2,4]triazine derivative) Complex sugar moiety at C7 C₂₇H₃₅N₆O₈P 602.59 Broad-spectrum antiviral (e.g., COVID-19) Multi-step synthesis
Triazavirin (1,2,4-triazolo[5,1-c][1,2,4]triazine) Triazole-fused core C₅H₄N₆O 188.13 Antiviral (influenza, coronaviruses) FDA-approved

Key Observations:

Halogen Effects: Bromine’s intermediate size (vs.

Amino Group Contribution: The 4-amino group in the target compound enables hydrogen bonding with biological targets, a feature absent in non-amino analogs like the 4-chloro derivative .

Cyano Group: The 5-CN moiety stabilizes the molecule via electron-withdrawing effects, enhancing metabolic stability compared to non-cyano analogs.

Physicochemical Properties

  • Solubility: The amino group improves aqueous solubility relative to halogen-only analogs.

Biological Activity

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile (CAS No. 937046-98-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is C₆H₅BrN₄, with a molecular weight of 213.04 g/mol. The compound features a pyrrolo-triazine core structure, which is significant for its biological activity. The presence of the bromine atom and the amino group contributes to its interaction with biological targets.

PropertyValue
Molecular FormulaC₆H₅BrN₄
Molecular Weight213.04 g/mol
CAS Number937046-98-5
Purity≥95%
Melting Point245 - 249 °C

Research indicates that compounds similar to 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile often function as inhibitors of key kinases involved in cell division and proliferation. Specifically, they may inhibit TTK (Mps1), a kinase that plays a crucial role in the mitotic spindle assembly checkpoint. Inhibition of TTK can lead to disrupted cell cycle progression and potential anti-cancer effects.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrrolo-triazine derivatives:

  • Inhibitory Effects on Cancer Cell Lines : Compounds structurally related to 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine have demonstrated significant anti-proliferative activity in various human cancer cell lines. For instance, one study reported a Ki value of 0.8 nM for related compounds against TTK, indicating potent inhibition .
  • Selectivity and Potency : The structure-activity relationship (SAR) analysis suggests that modifications in the molecular structure can enhance selectivity for specific kinases while reducing off-target effects. This is critical for developing targeted cancer therapies .
  • Case Studies : A notable case involved the evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives where one compound exhibited GI50 values less than 15 nM against HCT116 colorectal cancer cells . These findings support the potential use of this class of compounds in cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates favorable absorption and bioavailability characteristics:

  • Oral Bioavailability : Some derivatives have shown high oral bioavailability (up to 97%), which is advantageous for therapeutic applications .
  • Metabolic Stability : The stability of these compounds under physiological conditions is crucial for their effectiveness as drugs.

Safety and Toxicity

While exploring the biological activity of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile, it is essential to consider safety profiles:

  • Irritation Potential : The compound is classified as an irritant; handling precautions should be taken to avoid skin and eye contact .
  • Toxicological Studies : Further investigation into long-term toxicity and side effects is necessary to establish safety for clinical use.

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